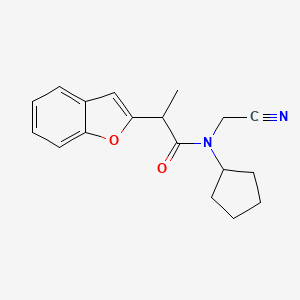

![molecular formula C13H8N2O B2656297 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile CAS No. 339106-98-8](/img/structure/B2656297.png)

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C13H8N2O . It has a molecular weight of 208.22 . The compound is typically used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is 1S/C13H8N2O/c14-8-11-10-5-4-9 (16)7-13 (10)15-6-2-1-3-12 (11)15/h1-7,16H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The melting point of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is between 239-240 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile and related compounds are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For example, N-(Propargyl)indole-2-carbonitriles undergo reactions catalyzed by DBU, leading to the formation of 9-aminopyrido[1,2-a]indoles. This process involves the formation of push-pull enamines, alkyne-allene rearrangement, and intramolecular nucleophilic cyclization. These compounds exhibit fluorescence properties, indicating potential applications in materials science and sensor technology (Zalte et al., 2020).

Another synthesis approach involves DBU-catalyzed alkyne-imidate cyclization, providing a pathway to 1-alkoxypyrazino[1,2-a]indoles. This method highlights a broad range of applicable indoles and alcohols, suggesting the method's adaptability for synthesizing diverse indole derivatives (Festa et al., 2018).

Green Chemistry Applications

The synthesis of thiopyrano derivatives via a domino multi-component reaction in water exemplifies the application of green chemistry principles. This method synthesizes thiopyrano[2,3-b]indole-3-carbonitrile, among other compounds, using readily available starting materials, short reaction times, and yielding excellent results. This highlights the compound's role in promoting environmentally friendly chemical synthesis (Majumdar et al., 2012).

Metal-Chelating Pharmacophore Synthesis

A notable application in pharmaceutical chemistry involves the synthesis of 3,4-Hydroxypyridinone (3,4-HOPO), a vital metal-chelating pharmacophore. An efficient synthesis method has been developed, highlighting the potential use of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile derivatives in drug development due to their chelating properties and relevance in synthesizing iron-chelating active pharmaceutical ingredients (Ke et al., 2022).

Multicomponent Reaction Synthesis

Multicomponent reactions involving 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile derivatives facilitate the synthesis of complex organic molecules. For instance, a one-pot synthesis approach for functionalized 6-(indol-3-yl)-2,2′-bipyridine derivatives demonstrates the compound's utility in constructing sophisticated molecular structures efficiently (Thirumurugan & Perumal, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

3-hydroxypyrido[1,2-a]indole-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-11-10-5-4-9(16)7-13(10)15-6-2-1-3-12(11)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRUTASSYAGEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)

![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)

![2-Methoxy-5-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2656226.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2656230.png)

![tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B2656233.png)

![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)

![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)